Iron;niobium - 12063-13-7

Iron;niobium

Catalog Number: EVT-15621807
CAS Number: 12063-13-7
Molecular Formula: Fe2Nb3
Molecular Weight: 390.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis and Processing Methodologies of Fe-Nb Systems

Metallurgical Synthesis Techniques for Fe-Nb Alloys

Conventional metallurgical synthesis of Fe-Nb alloys employs vacuum induction melting and arc-melting under inert atmospheres to prevent oxidation of reactive elements. These techniques enable precise stoichiometric control for intermetallic phases like Fe₂Nb (Laves phase) and Fe₇Nb₆ (μ-phase), which dominate the Fe-Nb equilibrium system. Homogenization treatments at 1100°C for 3+ hours are critical for elemental distribution uniformity, particularly given Nb's low diffusion coefficient in iron matrices (10⁻¹⁴ m²/s at 1000°C) [7].

Recent advances incorporate mechanical alloying (MA) to achieve metastable phases. High-energy ball milling of Fe-Nb-Al powders with stearic acid process control agents induces progressive amorphization, with crystallite sizes collapsing to 13–14 nm after 5 hours and full amorphous conversion after 10 hours. This occurs through repeated fracture/welding cycles accumulating lattice strain >0.8%, destabilizing crystalline structures [8]. Phase evolution during MA follows:

Elemental powders → β-phase solid solution → Nanocrystalline/amorphous composite  

Table 1: Phase Evolution in Fe-Nb-Al During Mechanical Alloying

Milling Time (h)Dominant PhaseCrystallite Size (nm)
0Elemental (Fe, Nb, Al)>1000
2β-phase solid solution25–30
5Nanocrystalline + Amorphous13–14
10Amorphous matrixN/A

Aluminothermic Reduction in Ferroniobium Production

Industrial-scale ferroniobium (FeNb) production relies on exothermic reduction of niobium concentrates (e.g., pyrochlore or columbite) using aluminum powder. The reaction:

3Nb₂O₅ + 10Al → 6Nb + 5Al₂O₃ + Heat (ΔH ≈ -2500 kJ/mol)  

achieves temperatures >2200°C, facilitating liquid-liquid separation of denser FeNb (ρ≈8.2 g/cm³) from slag (ρ≈3.5 g/cm³). Modern refinements optimize aluminum-to-ore ratios (typically 1.3:1) and introduce fluxes (CaO/Al₂O₃ = 0.8–1.2) to reduce slag viscosity below 5 Poise, enhancing metal recovery >95% [9]. The resultant FeNb contains 60–70 wt% Nb, with impurities (Si, Al, Ti) controlled below 2.5 wt% for aerospace-grade alloys.

Hydriding-Dehydriding Processes for Nb-Fe Powder Preparation

Hydriding-dehydriding (HDH) converts bulk niobium to powder feedstock for alloy production. Niobium ingots absorb hydrogen at 400–600°C under 0.1–1 MPa H₂ pressure, forming brittle NbH₂ hydrides that fracture easily. Subsequent dehydriding at 700–800°C under vacuum liberates hydrogen, yielding high-purity (<100 ppm O) Nb powder with adjustable particle sizes (5–100 μm). This powder is blended with iron powder and processed via:

  • Spark plasma sintering (1000–1200°C, 50–100 MPa)
  • Hot isostatic pressing (HIP) to achieve near-full-density Fe-Nb compacts [7]

HDH-derived powders enable uniform dispersion of Nb-rich precipitates critical for ODS (oxide dispersion strengthened) steels in nuclear applications.

Advanced Additive Manufacturing of Fe-Nb Alloys

Laser Engineered Net Shaping (LENS™) and Selective Laser Melting (SLM) enable complex Fe-Nb component fabrication. In LENS™ processing of Fe₇₃.₅Si₁₃.₅B₉Nb₃Cu₁, cooling rates of 10⁴–10⁵ K/s generate dendritic microstructures with:

  • α-Fe₃Si dendrites
  • Fe₂₃B₆/Fe₃B inter-dendritic phasesCoarse dendrites (50–100 μm) form at 300W laser power, while higher power (500W) refines grains to 10–20 μm but risks crystallizing deleterious borides [9] [10].

Table 2: Additive Manufacturing Parameters for Fe-Nb Alloys

TechniqueLaser Power (W)Travel Speed (mm/s)Dominant PhasesRelative Density (%)
LENS™30010α-Fe₃Si, Fe₂₃B₆88–92
LENS™50010α-Fe₃Si, Fe₃B90–94
SLM (Double Scan)20015Amorphous + α-Fe96

SLM strategies overcome geometry limitations of melt-spun ribbons:

  • Double-scanning: Increases amorphous content to 47% and permeability to 100 at 100 Hz
  • Two-step melting: Preliminary melting + short-pulse amorphization achieves 89.6% amorphous phase, reducing coercivity to 238 A/m [10]

Optimization of Annealing Processes for Residual Stress Mitigation

Annealing protocols critically govern microstructural stability and mechanical performance in Fe-Nb alloys. For cold-rolled Fe-13Cr-4Al-Nb alloys:

  • Recrystallization onset: 700°C for 0.5Nb, rising to 800°C for 1.5Nb alloys
  • Grain growth inhibition: Nb forms 50–200 nm Fe₂Nb Laves phases pinning boundaries, limiting grain size to 15 μm even at 900°C [7]

Optimal annealing occurs at 750–800°C for 30 minutes, balancing:

Residual stress relief ↔ Prevention of α′-Cr precipitation (embrittlement)  

Table 3: Annealing Response of Fe-13Cr-4Al-Nb Alloys

Nb Content (wt%)Recrystallization Start (°C)Texture ComponentsYield Strength (MPa)
0650{001}<110>, γ-fiber485
0.5700γ-fiber dominant520
1.0750Strong γ-fiber580
1.5800Weakened texture620

Post-annealing, Fe₇₂.₅Nb₂Mo₂Cu₁Si₁₅.₅B₇ nanocrystalline ribbons exhibit near-zero magnetostriction (λs ≈ 0 ppm) when annealed at 640°C/85 MPa for 4 seconds. This stress-relief protocol enables winding of brittle ribbons into low-loss magnetic cores [3] [5].

Comprehensive Compound List

Properties

CAS Number

12063-13-7

Product Name

Iron;niobium

IUPAC Name

iron;niobium

Molecular Formula

Fe2Nb3

Molecular Weight

390.41 g/mol

InChI

InChI=1S/2Fe.3Nb

InChI Key

AQYVXLGZWWEISI-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Nb].[Nb].[Nb]

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